[4-(Benzyloxy)-3-nitrophenyl]acetic acid
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Overview
Description
“[4-(Benzyloxy)-3-nitrophenyl]acetic acid” is a chemical compound with the molecular formula C15H13NO5 . It is a derivative of phenyl-acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Benzyloxy-3-methoxyphenylacetic acid has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . Additionally, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, could potentially be used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “[4-(Benzyloxy)-3-nitrophenyl]acetic acid” consists of a benzene ring with a benzyloxy group at the 4-position and a nitro group at the 3-position. The benzene ring is further connected to an acetic acid group .Chemical Reactions Analysis
The compound, being a derivative of phenyl-acetic acid, might undergo reactions similar to carboxylic acids. These could include nucleophilic acyl substitution reactions, which can lead to the formation of acid chlorides, anhydrides, esters, and amides . Additionally, the compound might undergo benzylic oxidations and reductions .Scientific Research Applications
Crystal Structure and Coordination
- Crystal Structure of Catena-Poly[bis[μ3-2-(2-nitrophenyl)acetato-κ3 O:O:O′]disilver(I)]: This study discusses a silver complex of a compound structurally similar to [4-(Benzyloxy)-3-nitrophenyl]acetic acid, revealing details about molecular structure and hydrogen-bond interactions (Danish, Tahir, Iftikhar, & Ahmad, 2015).
Chemical Detection and Sensing
- Gold Copper Alloy Nanoparticles (Au-Cu NPs) for Detection of Toxic Organic Pollutants: This research presents an electrochemical sensing platform utilizing gold-copper alloy nanoparticles for detecting nitro aromatic toxins, a category that includes compounds related to [4-(Benzyloxy)-3-nitrophenyl]acetic acid (Shah, Akhtar, Aftab, Shah, & Kraatz, 2017).
Synthesis and Antituberculosis Activity
- Synthesis of 1,2-Bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine: This study illustrates the synthesis of a compound involving 4-nitrophenyl acetonitrile, related to [4-(Benzyloxy)-3-nitrophenyl]acetic acid, and evaluates its antituberculosis activity, demonstrating promising results against Mycobacterium tuberculosis (Warekar, Patil, Patil, Jamale, Kolekar, & Anbhule, 2017).
Hydrogen Bonding and Deprotonation Studies
- Detailing Hydrogen Bonding and Deprotonation Equilibria: This paper discusses the interaction of derivatives of nitrophenyl compounds, similar to [4-(Benzyloxy)-3-nitrophenyl]acetic acid, with anions, highlighting hydrogen bonding and deprotonation processes (Pérez-Casas & Yatsimirsky, 2008).
Synthesis of Novel Chemical Compounds
- Synthesis of New Nitrophenyl Derivatives: Research on synthesizing novel chemical structures involving nitrophenyl compounds, which are structurally related to [4-(Benzyloxy)-3-nitrophenyl]acetic acid, highlights diverse applications in organic chemistry (Kolyamshin et al., 2021).
Photolysis and Chemical Transformations
- Light-Triggered Elimination of CO2 and Absorption of O2: This study explores the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, indicating potential applications in photochemical transformations relevant to compounds like [4-(Benzyloxy)-3-nitrophenyl]acetic acid (Lin & Abe, 2021).
Luminescent Properties of Lanthanide Coordination Compounds
- Synthesis and Luminescent Properties of Lanthanide 4-Benzyloxy Benzoates: This research demonstrates the impact of electron-releasing and electron-withdrawing groups on the luminescent properties of lanthanide coordination compounds, which can be connected to studies involving [4-(Benzyloxy)-3-nitrophenyl]acetic acid (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
properties
IUPAC Name |
2-(3-nitro-4-phenylmethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-15(18)9-12-6-7-14(13(8-12)16(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQAHUSIRNIMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391685 |
Source
|
Record name | [4-(benzyloxy)-3-nitrophenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-nitrophenyl]acetic acid | |
CAS RN |
61873-94-7 |
Source
|
Record name | 3-Nitro-4-(phenylmethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61873-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(benzyloxy)-3-nitrophenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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